molecular formula C17H17NO5 B497312 N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide CAS No. 927640-94-6

N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B497312
CAS RN: 927640-94-6
M. Wt: 315.32g/mol
InChI Key: RQXKVEFTSYUUNC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide, also known as MDB or Methylenedioxybenzyl carboxamide, is a chemical compound that has been studied for its potential use in scientific research. MDB belongs to the family of benzodioxole compounds, which have been found to have various biological activities.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in various scientific research applications. It has been found to have neuroprotective properties and has been tested in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.

Mechanism of Action

Target of Action

It is known that the compound is a derivative of glycine, which is the simplest and least sterically hindered of the amino acids . This confers a high level of flexibility when incorporated into polypeptides .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the introduction of 2,4-dimethoxybenzyl (Dmb) at appropriate positions to prevent aggregation and aspartimide formation . The compound is stable to oxidising and reducing agents, as well as bases and nucleophiles .

Biochemical Pathways

The compound affects the synthesis of phenolic O-sulfamates . Alcohols and phenols are generally converted into the corresponding primary sulfamates by reaction with sulfamoyl chloride . The lability of the O-sulfamate group, especially to basic conditions, usually restricts this method to a later stage of a synthesis . To enable a more flexible approach to the synthesis of phenolic O-sulfamates, a protecting group strategy for sulfamates has been developed .

Pharmacokinetics

The compound’s stability to various agents suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound results in the formation of phenolic O-sulfamates . These are important functional groups in certain areas of current medicinal chemistry and drug development . The use of 2,4-dimethoxybenzyl is particularly attractive because deprotection occurs quantitatively within 2 hours at room temperature with 10% trifluoroacetic acid in dichloromethane .

Action Environment

The action of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide is influenced by various environmental factors. For instance, the compound’s stability to oxidising and reducing agents, as well as bases and nucleophiles, suggests that it can function effectively in a variety of chemical environments .

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to have low toxicity in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its neuroprotective properties and potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.

Synthesis Methods

N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction and amidation. The final product is obtained as a white powder, which can be further purified through recrystallization.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-13-5-3-12(15(8-13)21-2)9-18-17(19)11-4-6-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXKVEFTSYUUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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